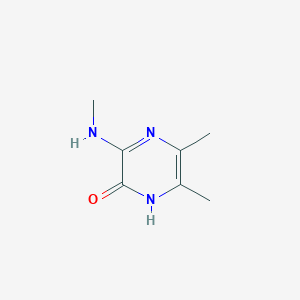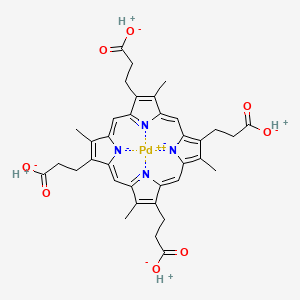
Pd (II) Coproporphyrin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium (II) Coproporphyrin I is a metalloporphyrin compound where a palladium ion is coordinated to the coproporphyrin I ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to coordinate metal ions, forming metalloporphyrins, which have significant applications in various fields such as catalysis, photodynamic therapy, and as sensors.
Vorbereitungsmethoden
The synthesis of Palladium (II) Coproporphyrin I typically involves the reaction of coproporphyrin I with a palladium salt. One common method includes the use of palladium chloride (PdCl2) in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain high purity Palladium (II) Coproporphyrin I .
Analyse Chemischer Reaktionen
Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.
Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors for detecting gases and other analytes
Wirkmechanismus
The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .
Vergleich Mit ähnlichen Verbindungen
Palladium (II) Coproporphyrin I can be compared with other metalloporphyrins such as Platinum (II) Coproporphyrin I and Ruthenium (II) Coproporphyrin I. While all these compounds share similar structural features, their unique metal centers impart different chemical and physical properties. For instance, Palladium (II) Coproporphyrin I is particularly effective in catalysis and photodynamic therapy due to the specific electronic properties of palladium. In contrast, Platinum (II) Coproporphyrin I is known for its enhanced phosphorescence properties, making it useful in imaging applications .
Eigenschaften
Molekularformel |
C36H36N4O8Pd |
|---|---|
Molekulargewicht |
759.1 g/mol |
IUPAC-Name |
hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChI-Schlüssel |
JBIWMMIAAZYPEY-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)
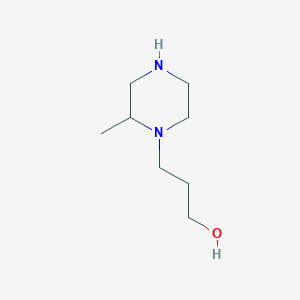

![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
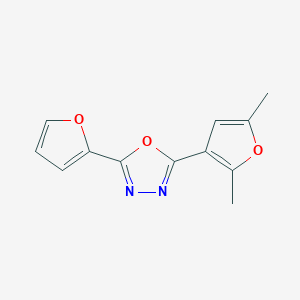
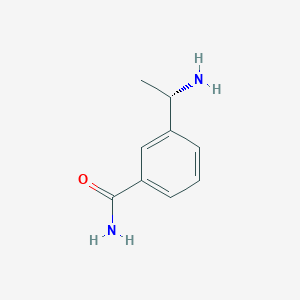
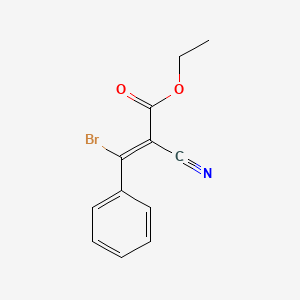
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
